

Physical and chemical properties of Fmoc-protected acetylated lysine

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Compound of Interest

Compound Name: *Fmoc-Lys(Ac)-OH*

Cat. No.: *B557351*

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An In-depth Technical Guide to Fmoc-Protected Acetylated Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N- α -Fmoc-N- ϵ -acetyl-L-lysine (**Fmoc-Lys(Ac)-OH**), a critical building block in peptide synthesis for studying post-translational modifications. This document details experimental protocols for its use and analytical characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

Fmoc-Lys(Ac)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated. This compound is essential for the site-specific incorporation of acetylated lysine residues into synthetic peptides, enabling research into the role of acetylation in protein function and signaling.^{[1][2]}

Quantitative Data Summary

Property	Value	Reference(s)
Chemical Formula	C ₂₃ H ₂₆ N ₂ O ₅	[3][4]
Molecular Weight	410.46 g/mol	
CAS Number	159766-56-0	
Appearance	White to off-white or beige powder	
Melting Point	85-87 °C	
Purity (HPLC)	≥97.0%	
Solubility	Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO (100 mg/mL with sonication). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.	
Storage Temperature	2-30 °C	

Experimental Protocols

Synthesis of Fmoc-Lys(Ac)-OH

While commercially available, the synthesis of **Fmoc-Lys(Ac)-OH** can be achieved through a multi-step process involving the selective protection of the α-amino and ε-amino groups of lysine. A general approach involves the protection of the α-amino group with the Fmoc group, followed by the acetylation of the ε-amino group.

A representative synthetic approach:

- **Protection of Lysine:** Start with commercially available H-Lys(Boc)-OH. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
- **Fmoc Protection of the α-Amino Group:** React H-Lys(Boc)-OH with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a solvent mixture such as acetone and water.

- **Selective Deprotection of the Boc Group:** The Boc group is selectively removed from the ϵ -amino group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- **Acetylation of the ϵ -Amino Group:** The free ϵ -amino group is then acetylated using acetic anhydride in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).
- **Purification:** The final product, **Fmoc-Lys(Ac)-OH**, is purified by crystallization or column chromatography.

Incorporation of Fmoc-Lys(Ac)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Ac)-OH is a standard building block for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Manual SPPS:

- **Resin Preparation:** Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin-bound peptide by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment followed by a longer one (e.g., 2 minutes then 10 minutes).
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
- **Amino Acid Coupling:**
 - In a separate vessel, pre-activate **Fmoc-Lys(Ac)-OH** (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.
 - Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
- Washing: Wash the resin thoroughly with DMF and then with a solvent like DCM to prepare for the next cycle.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like water and triisopropylsilane (TIS). A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
- Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of **Fmoc-Lys(Ac)-OH** and the final synthesized peptide.
- Method:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed. For example, a linear gradient from 5% to 95% ACN over 30 minutes.
 - Detection: UV detection at wavelengths of 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).
 - Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a suitable solvent like DMF.

2.3.2. Mass Spectrometry (MS)

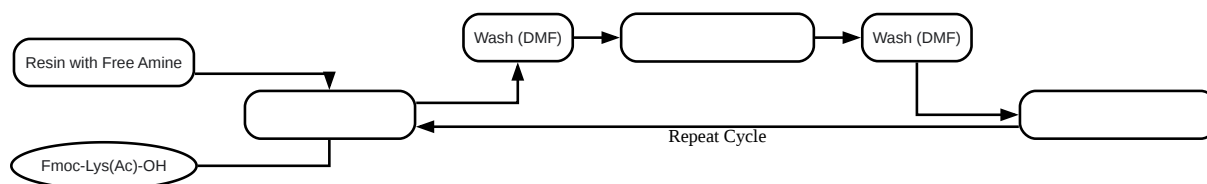
- Purpose: To confirm the molecular weight of **Fmoc-Lys(Ac)-OH** and the final peptide.
- Method (Electrospray Ionization - ESI-MS):
 - Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as 50% acetonitrile in water with 0.1% formic acid.
 - Analysis: Infuse the sample solution into the ESI source. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the protonated molecule ($[M+H]^+$).

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of **Fmoc-Lys(Ac)-OH**.
- Method:
 - Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl $_3$) are common solvents.
 - 1H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Fmoc group, the protons of the lysine backbone and side chain, and the acetyl group.
 - ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

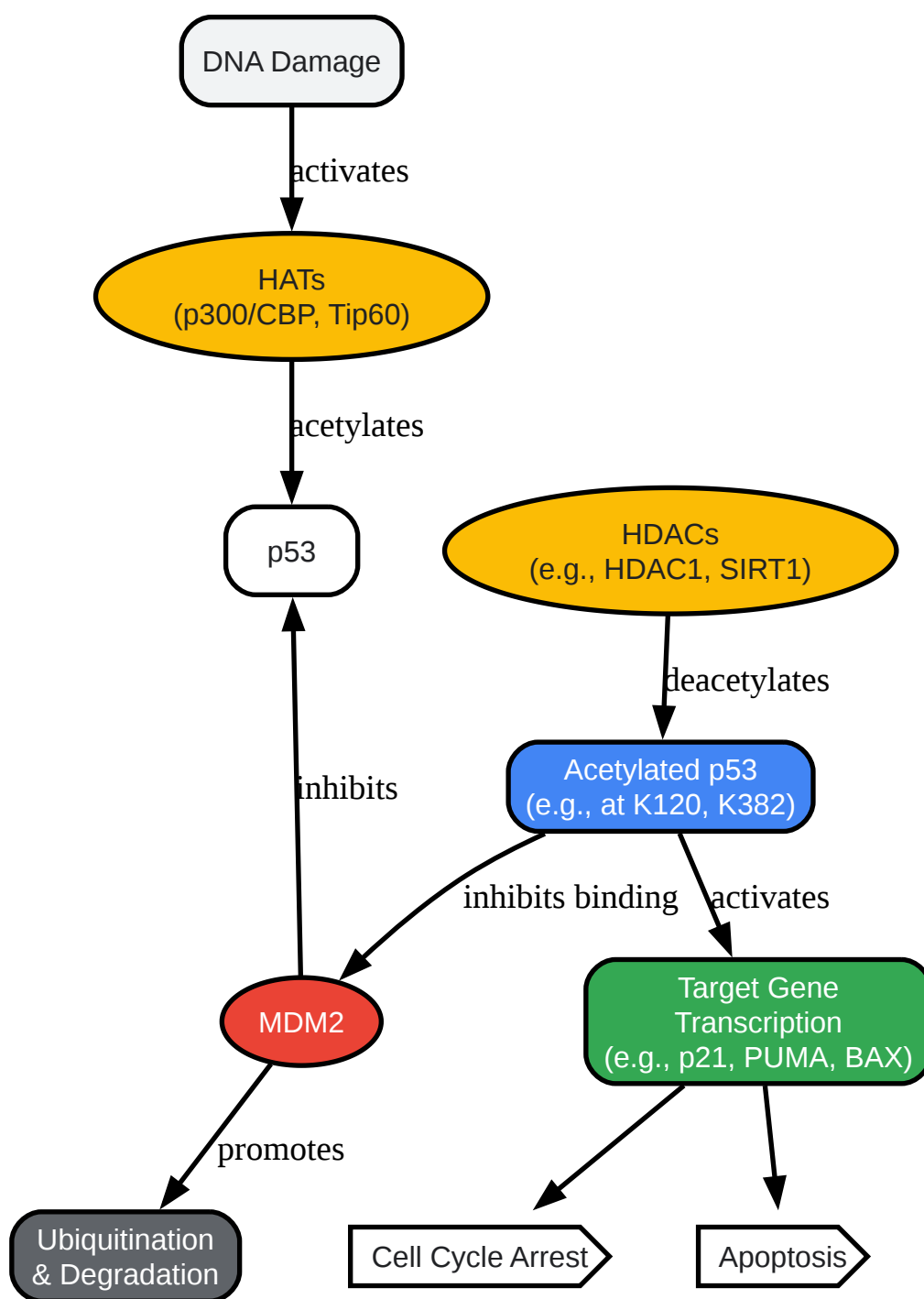


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Caption: Workflow for the incorporation of **Fmoc-Lys(Ac)-OH** in SPPS.

Signaling Pathway: Role of Lysine Acetylation in p53 Activation

Lysine acetylation is a critical post-translational modification that regulates the activity of the tumor suppressor protein p53. Acetylation of specific lysine residues in p53 can influence its stability, DNA binding affinity, and interaction with other proteins, ultimately affecting cell cycle arrest and apoptosis.

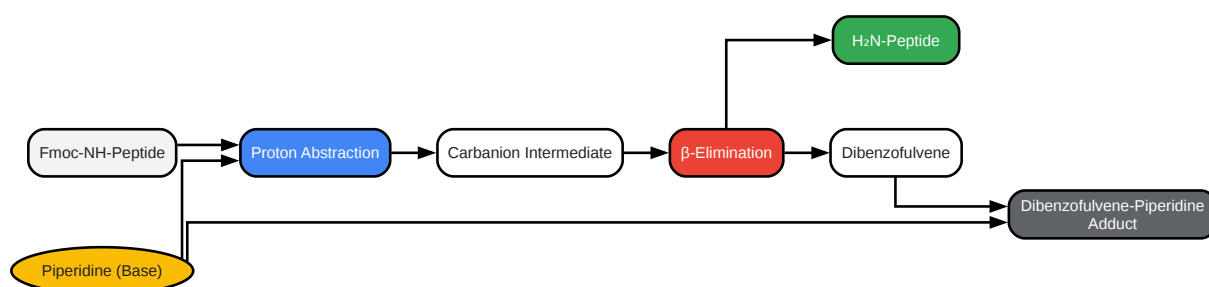


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Caption: Simplified signaling pathway of p53 activation via acetylation.

Logical Relationship: Fmoc Deprotection Mechanism

The removal of the Fmoc protecting group is a base-catalyzed β -elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is then trapped by the base.



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Caption: Mechanism of Fmoc deprotection by piperidine.

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